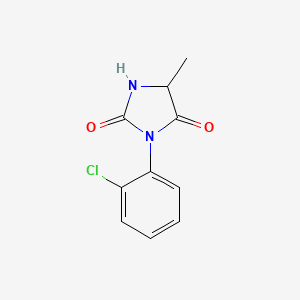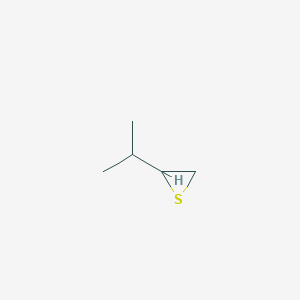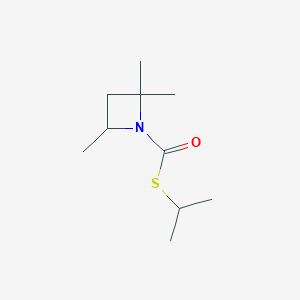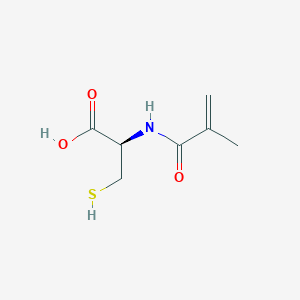
N-(2-Methylacryloyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylacryloyl)-L-cysteine is an organic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a cysteine moiety linked to a 2-methylacryloyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-L-cysteine typically involves the reaction of L-cysteine with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. Continuous flow processes allow for better control of reaction parameters, such as temperature and pressure, and can minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylacryloyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Nucleophiles like primary amines and alcohols react with the acrylate group under mild conditions.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of this compound from its disulfide form.
Substitution: Formation of amides and esters from reactions with amines and alcohols, respectively.
Applications De Recherche Scientifique
N-(2-Methylacryloyl)-L-cysteine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biochemistry: Studied for its role in protein modification and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty materials and coatings
Mécanisme D'action
The mechanism of action of N-(2-Methylacryloyl)-L-cysteine involves its reactivity with nucleophiles. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as in the modification of proteins and the synthesis of functional materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety.
N-Acryloyl-2-methylalanine: Similar structure but with an alanine moiety instead of cysteine
Uniqueness
N-(2-Methylacryloyl)-L-cysteine is unique due to the presence of the thiol group in the cysteine moiety, which imparts distinct reactivity and functionality compared to other acrylate derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as in the synthesis of disulfide-linked polymers and in bioconjugation techniques .
Propriétés
Numéro CAS |
45014-12-8 |
|---|---|
Formule moléculaire |
C7H11NO3S |
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
(2R)-2-(2-methylprop-2-enoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h5,12H,1,3H2,2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
JYTWVUNNPDTDQA-YFKPBYRVSA-N |
SMILES isomérique |
CC(=C)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
CC(=C)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


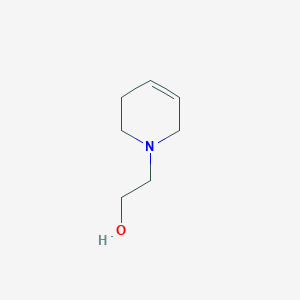
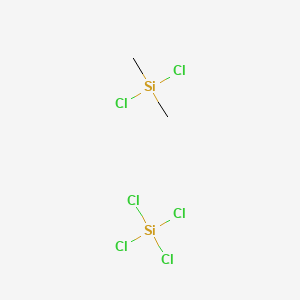
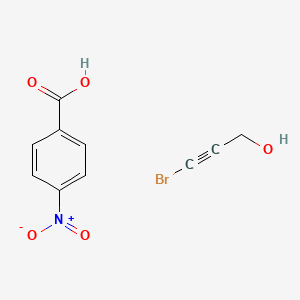
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
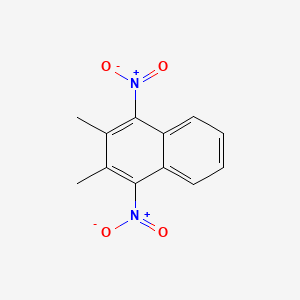
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

